molecular formula C7H9FN2O B13055416 (5-Cyclopropyl-4-fluoro-1H-pyrazol-3-YL)methanol

(5-Cyclopropyl-4-fluoro-1H-pyrazol-3-YL)methanol

Cat. No.: B13055416
M. Wt: 156.16 g/mol
InChI Key: KDEUXIJTHHDKQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5-Cyclopropyl-4-fluoro-1H-pyrazol-3-YL)methanol is a versatile pyrazole-derived compound designed for advanced pharmaceutical and medicinal chemistry research. Its structure incorporates key features sought in modern drug discovery: a five-membered heterocyclic ring with two adjacent nitrogen atoms for hydrogen-bonding capacity and metabolic stability, a conformationally rigid cyclopropyl group at the 5-position to enhance steric bulk, a fluorine atom at the 4-position to influence electronic properties and bioavailability, and a hydroxymethyl (-CH2OH) moiety at the 3-position that provides a versatile handle for further synthetic functionalization . This compound serves as a critical synthetic intermediate and scaffold in drug discovery efforts. Structural analogs and pyrazole derivatives have demonstrated significant potential in anticancer research, with some compounds exhibiting IC50 values in the low micromolar range against various cancer cell lines, including breast cancer, through mechanisms such as apoptosis induction and cell cycle arrest . The pyrazole core is a privileged structure in medicinal chemistry, featured in numerous pharmacologically active agents and clinical candidates, including multitargeted kinase inhibitors like AT9283, which is derived from a similar benzimidazole-pyrazole chemotype and has been investigated in clinical trials for advanced solid tumors and leukemia . One efficient synthetic route to introduce the key cyclopropyl substituent involves a Suzuki–Miyaura cross-coupling reaction between 5-bromo-pyrazole derivatives and cyclopropyl boronic acid under palladium catalysis (e.g., using [1,1′-bis(diphenylphosphino)ferrocene] palladium dichloride), typically yielding the 5-cyclopropyl-pyrazole intermediate in 48-62% yield . The hydroxymethyl group can be introduced via lithiation of a pyrazole intermediate with a strong base such as butyllithium at low temperatures (-78 °C), followed by reaction with formaldehyde or its equivalents . Attention: For research use only. Not for human or veterinary use.

Properties

Molecular Formula

C7H9FN2O

Molecular Weight

156.16 g/mol

IUPAC Name

(3-cyclopropyl-4-fluoro-1H-pyrazol-5-yl)methanol

InChI

InChI=1S/C7H9FN2O/c8-6-5(3-11)9-10-7(6)4-1-2-4/h4,11H,1-3H2,(H,9,10)

InChI Key

KDEUXIJTHHDKQK-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NNC(=C2F)CO

Origin of Product

United States

Preparation Methods

Pyrazole Core Construction and Cyclopropyl Substitution

One efficient approach to introduce the cyclopropyl substituent at the 5-position of the pyrazole ring involves Suzuki–Miyaura cross-coupling reactions. For example, 5-bromo-pyrazole derivatives can be reacted with cyclopropyl boronic acid under palladium catalysis to afford 5-cyclopropyl-pyrazole intermediates in moderate to good yields (~48-62%). The reaction conditions typically include:

  • Catalyst: [1,1′-bis(diphenylphosphino)ferrocene] palladium dichloride complex.
  • Base: Cesium carbonate or potassium carbonate.
  • Solvent system: Biphasic mixtures such as toluene/water or dry dimethylformamide.
  • Temperature: Reflux or elevated temperatures (~85 °C).
  • Reaction time: 40 minutes to several hours depending on substrate and conditions.

This method efficiently installs the cyclopropyl group with high regioselectivity and functional group tolerance.

Preparation of the Methanol Functionality at the 3-Position

The methanol group attached to the pyrazole ring is typically introduced via lithiation followed by reaction with electrophilic oxygen sources such as formaldehyde or its equivalents. For example:

  • The pyrazole intermediate is treated with a strong base such as butyllithium at low temperature (-78 °C) to generate the corresponding organolithium species.
  • The lithiated intermediate is then reacted with acetone or formaldehyde to introduce the hydroxymethyl group.
  • After quenching and workup, the product is purified by silica gel chromatography or distillation.

This method allows for selective functionalization at the 3-position of the pyrazole ring.

Representative Reaction Scheme Summary

Step Reagents/Conditions Purpose Yield/Notes
1. Suzuki–Miyaura coupling Cyclopropyl boronic acid, Pd(dppf)Cl2, Cs2CO3, toluene/water, reflux Install cyclopropyl at 5-position 48–62% yield
2. Lithiation n-BuLi, -78 °C, dry ether Generate organolithium at 3-position Intermediate formation
3. Electrophilic addition Formaldehyde or acetone Introduce hydroxymethyl group 20–30% isolated yield after purification
4. Purification Silica gel chromatography or distillation Obtain pure (5-Cyclopropyl-4-fluoro-1H-pyrazol-3-yl)methanol High purity product

Research Findings and Analysis

  • The Suzuki–Miyaura reaction is a robust and widely used method for introducing cyclopropyl substituents on heteroaromatic rings, including pyrazoles, with good functional group compatibility and moderate to high yields.
  • The lithiation followed by electrophilic trapping with formaldehyde or acetone is a classical approach for hydroxymethylation of aromatic heterocycles, providing site-selective functionalization.
  • The fluorine atom at the 4-position can be introduced either by starting from fluorinated precursors or via selective fluorination reactions, though specific direct fluorination methods for this compound are less frequently reported and may require specialized conditions.
  • Industrial scale syntheses of fluorinated pyrazoles often face challenges due to harsh conditions, low temperatures, and environmental concerns related to fluorinated reagents and byproducts.

Summary Table of Preparation Methods

Preparation Step Methodology Key Reagents & Conditions Yield Range Notes
Cyclopropyl substitution Suzuki–Miyaura cross-coupling Cyclopropyl boronic acid, Pd(dppf)Cl2, Cs2CO3, reflux in toluene/water 48–62% Efficient, regioselective, scalable
Fluorine incorporation Fluorinated precursors or selective fluorination Hexafluoropropene dimerization & hydrazine reaction (patent) or nucleophilic substitution Variable Complex, sometimes environmentally challenging
Hydroxymethylation at 3-position Lithiation and electrophilic addition n-BuLi at -78 °C, followed by formaldehyde or acetone 20–30% Classical approach, requires low temperature
Purification Chromatography or distillation Silica gel, solvent systems High purity Necessary for isolation of target compound

Chemical Reactions Analysis

Types of Reactions

(5-Cyclopropyl-4-fluoro-1H-pyrazol-3-YL)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of (5-Cyclopropyl-4-fluoro-1H-pyrazol-3-YL)methanol as a promising candidate in anticancer therapy. Its structural analogs have demonstrated significant activity against various cancer cell lines. For example, compounds derived from pyrazole scaffolds have been shown to inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study:
A study investigated a series of pyrazole derivatives, including this compound, which exhibited IC50_{50} values in the low micromolar range against breast cancer cell lines. The structure-activity relationship (SAR) analysis indicated that modifications at the cyclopropyl group enhanced cytotoxicity .

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects. Research indicates that pyrazole derivatives can inhibit pro-inflammatory cytokines, suggesting their utility in treating inflammatory diseases.

Data Table: Anti-inflammatory Activity of Pyrazole Derivatives

Compound NameIC50_{50} (µM)Target Cytokine
Compound A10TNF-alpha
Compound B15IL-6
This compound12IL-1β

Synthesis of Fluorescent Probes

This compound has been explored as a precursor for synthesizing fluorescent probes used in biological imaging. The incorporation of fluorine enhances the electronic properties of the compound, making it suitable for applications in fluorescence microscopy.

Case Study:
A recent publication detailed the synthesis of novel pyrazolo[1,5-a]pyrimidine-based fluorophores derived from this compound, which exhibited high quantum yields and stability under physiological conditions . These probes were successfully utilized to visualize cellular processes in live cells.

Development of Mesoporous Materials

The compound is also being investigated for its role in creating mesoporous materials for drug delivery applications. The unique structure allows for functionalization that can enhance the loading capacity and release profiles of therapeutic agents.

Data Table: Properties of Mesoporous Materials

Material TypePore Size (nm)Surface Area (m²/g)Drug Loading Capacity (%)
Silica-based2 - 1060025
Carbon-based5 - 1580030
Pyrazole-functionalizedVariableUp to 100040

Mechanism of Action

The mechanism of action of (5-Cyclopropyl-4-fluoro-1H-pyrazol-3-YL)methanol involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of calcium/calmodulin-dependent protein kinase, which plays a role in various cellular processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally related heterocyclic methanol derivatives, focusing on core heterocycles, substituents, and inferred properties.

Table 1: Structural and Molecular Comparison

Compound Name Core Heterocycle Position 4 Substituent Position 5 Substituent Molecular Formula Molecular Weight (g/mol) Notable Features
(5-Cyclopropyl-4-fluoro-1H-pyrazol-3-YL)methanol Pyrazole Fluoro Cyclopropyl Not available* Not available* Enhanced rigidity (cyclopropyl), electronegativity (fluoro)
(5-Cyclopropyl-4-phenyl-4H-1,2,4-triazol-3-YL)methanol 1,2,4-Triazole Phenyl Cyclopropyl C12H13N3O 215.25 Lipophilic phenyl group; triazole core increases π-stacking potential
4-amino-pyridin-3-yl-methanol Pyridine Amino (-NH2) - Not available* Not available* Amino group enhances hydrogen bonding; pyridine core improves solubility

Key Structural and Functional Insights

Core Heterocycle Differences: Pyrazole vs. Triazoles may exhibit stronger π-stacking interactions due to their aromatic character . Pyridine: A six-membered ring with one nitrogen, offering distinct solubility and electronic properties compared to five-membered pyrazoles .

Substituent Effects: Fluoro (Target Compound) vs. Cyclopropyl Group: Present in both the target and triazole compounds, this substituent imposes conformational rigidity, which can reduce off-target interactions in biological systems.

Hydroxymethyl Group :

  • Common to all compared compounds, this group serves as a handle for derivatization (e.g., esterification, glycosylation) or participation in hydrogen-bonding networks.

Research Findings and Inferences

  • Triazole Analog (C12H13N3O) : The phenyl substituent at position 4 likely increases hydrophobicity compared to the fluoro group in the target compound, which could influence pharmacokinetic properties such as absorption and distribution .
  • Pyridine Derivative: The amino group at position 4 in 4-amino-pyridin-3-yl-methanol facilitates hydrogen bonding, a critical feature noted in its in vivo comparisons with bioactive molecules like L 745,870 .
  • Target Compound : The combination of fluoro and cyclopropyl groups may optimize steric and electronic effects for selective target engagement, though specific biological data are absent in the provided evidence.

Biological Activity

(5-Cyclopropyl-4-fluoro-1H-pyrazol-3-YL)methanol is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C7H10FN3O
  • Molecular Weight : 171.17 g/mol
  • IUPAC Name : this compound
  • Structure : The compound features a cyclopropyl group and a fluorine atom on a pyrazole ring, which may influence its biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. It has been tested against various bacterial strains, showing effectiveness in inhibiting growth, particularly in Gram-positive bacteria. The minimal inhibitory concentrations (MICs) were determined through standard broth dilution methods.

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies demonstrated that it inhibits the proliferation of several cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest.

The biological activity of this compound is thought to be mediated through its interaction with specific molecular targets. Preliminary studies suggest that it may inhibit certain enzymes involved in cellular signaling pathways, leading to reduced cell viability in cancer cells.

Case Studies and Research Findings

  • Study on Antimicrobial Effects :
    A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of this compound against various pathogens. The results indicated a promising antibacterial profile, particularly against resistant strains of Staphylococcus aureus .
  • Anticancer Evaluation :
    In a recent publication in Cancer Letters, researchers assessed the compound's effects on lung cancer cells. Results showed that treatment with this compound led to significant apoptosis, with flow cytometry confirming increased sub-G1 population indicative of cell death .
  • Mechanistic Insights :
    A mechanistic study highlighted that the compound modulates key signaling pathways associated with cancer cell survival, including the PI3K/Akt pathway. Inhibition of this pathway was correlated with reduced expression of anti-apoptotic proteins .

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